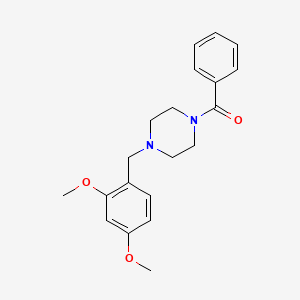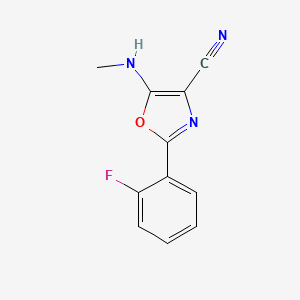
3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole, also known as CP-oxadiazole, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CP-oxadiazole is a heterocyclic compound that has a five-membered ring containing oxygen and nitrogen atoms. It has been found to exhibit a wide range of biological activities, making it a promising candidate for use in drug discovery and development.
Mécanisme D'action
3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has been found to exert its biological effects through various mechanisms of action. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has also been found to modulate the activity of ion channels and receptors in the nervous system, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has been found to exhibit a wide range of biochemical and physiological effects in various studies. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases. 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has also been found to exhibit antitumor effects, inhibiting the growth and proliferation of cancer cells. In addition, 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has been found to have neuroprotective effects, protecting neurons from damage and degeneration.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has also been extensively studied, and its mechanism of action has been elucidated in various studies. However, 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee also has some limitations for use in lab experiments. It has been found to be relatively insoluble in water, which can limit its use in certain applications. In addition, 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has been found to exhibit some toxicity in certain cell lines, which can limit its use in certain assays.
Orientations Futures
There are several future directions for the study of 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee. One area of research is the development of 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. In addition, the potential use of 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee in the treatment of cancer and other diseases is an area of ongoing research. Overall, 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee is a promising compound with a wide range of potential applications in various fields, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee involves the reaction of 4-chlorobenzohydrazide with cyclopentanone in the presence of a catalyst. The resulting product is then treated with a reagent such as acetic anhydride or phosphorus oxychloride to yield the final compound. The synthesis of 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has been extensively studied, and various modifications to the reaction conditions have been reported to improve the yield and purity of the product.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. It has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. 3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazolee has been extensively studied in vitro and in vivo, and its mechanism of action has been elucidated in various studies.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-13-8-6-12(7-9-13)15-17-14(19-18-15)10-5-11-3-1-2-4-11/h6-9,11H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIHQNJTAAFPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-(2-cyclopentylethyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5719200.png)

![2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5719214.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5719221.png)
![methyl 2-methyl-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5719236.png)



![2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5719251.png)


